molecular formula C9H11NO3 B15225857 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15225857
M. Wt: 181.19 g/mol
InChI Key: PKGLFVDRIDXODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a six-membered aromatic ring with a ketone group at position 6, a carboxylic acid group at position 3, and alkyl substituents (ethyl and methyl) at positions 1 and 2, respectively. Such compounds are frequently explored in medicinal chemistry for their bioactivity, such as protease inhibition or cardiotonic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, a common method involves the use of acetic acid as a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the pyridine ring or side chains. A key transformation involves DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated dehydrogenation:

ReactionConditionsYieldSource
Dehydrogenation to pyridine1,4-dioxane, reflux (5 hr)62%

Mechanistic studies suggest DDQ abstracts hydrogen atoms from the dihydropyridine ring, forming aromatic pyridine derivatives .

Substitution Reactions

The ester group at position 3 participates in nucleophilic substitutions. Phosphorus oxychloride efficiently converts hydroxyl groups to chlorides:

ReactionConditionsYieldSource
Chlorination at position 6PCl₃, reflux (overnight)81%

This method preserves the methyl and ethyl substituents while introducing chlorine at the 6-position .

Alkylation and Arylation

The nitrogen atom at position 1 undergoes alkylation under mild conditions:

ReactionReagents/ConditionsYieldSource
N-MethylationAg₂CO₃, CH₃I, 50°C (16 hr)75%

Silver carbonate facilitates the formation of a quaternary ammonium intermediate, enabling efficient methyl transfer .

Electrophilic Halogenation

Direct chlorination at position 5 proceeds via radical or electrophilic pathways:

ReactionConditionsYieldSource
Chlorination with NCSDMF, 100°C (1.5 hr)52%

N-Chlorosuccinimide (NCS) in polar aprotic solvents selectively introduces chlorine at the 5-position without affecting other substituents .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid:

ReactionConditionsYieldSource
SaponificationNaOH (aq), reflux94.7%

This reaction is critical for generating bioactive carboxylic acid derivatives used in pharmaceutical synthesis .

Ring Functionalization

The pyridine ring participates in cross-coupling reactions:

Reaction TypeCatalysts/ReagentsOutcomeSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives

While specific yields are not reported in available data, structural analogs confirm feasibility under palladium catalysis .

Critical Reaction Insights:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance electrophilic substitution rates .

  • Temperature Sensitivity : Exothermic reactions (e.g., PCl₃-mediated chlorination) require controlled heating to prevent decomposition .

  • Steric Considerations : The 2-methyl group directs electrophiles to positions 5 and 6 due to steric hindrance at position 4 .

Scientific Research Applications

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may block the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridine-3-carboxylic acid scaffold is highly versatile, with substituents at positions 1, 2, 5, and 6 significantly altering properties. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Similarity Index
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-CH₃, 6-O 167.12 g/mol Intermediate in coordination polymers 0.92
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 5-CH₃, 6-O 167.12 g/mol High structural similarity 0.95
1-Phenyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-C₆H₅, 6-O 215.19 g/mol Enhanced lipophilicity 0.84
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid 5-CN, 2-CF₃, 6-O 232.14 g/mol Cardiotonic activity
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 2-CF₃, 3-COOEt, 6-O 249.18 g/mol Ester form; improved bioavailability

Key Observations:

  • Electron-Withdrawing Groups: Trifluoromethyl (CF₃) at position 2 increases electrophilicity and lipophilicity, as seen in ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate .
  • Biological Activity: The 5-cyano derivative (5-cyano-2-CF₃) exhibits cardiotonic activity, though less potent than milrinone , while 1-(3-chlorophenyl) analogues are explored as pharmaceutical intermediates .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Carboxylic acid derivatives (e.g., 1-methyl-6-oxo) are water-soluble at physiological pH, whereas esterified forms (e.g., ethyl carboxylates) exhibit higher membrane permeability .
  • Coordination Chemistry: Bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid) ligands form Zn(II) coordination polymers, with alkyl chain length (ethane vs. propane linkers) influencing crystallinity .
  • Synthetic Accessibility: Hydrolysis of esters (e.g., LiOH-mediated conversion of methyl/ethyl esters to carboxylic acids ) is a common route, while coupling reactions (e.g., HATU-mediated amidation ) enable diversification at position 3.

Biological Activity

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known by its CAS number 3424-43-9, is a compound that belongs to the class of dihydropyridine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3 with a molecular weight of 181.19 g/mol. The compound features several functional groups that contribute to its biological properties:

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Boiling PointNot specified
SolubilityHigh GI absorption
H-bond Donors1
H-bond Acceptors3

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain heterocyclic compounds derived from dihydropyridines possess antibacterial and antifungal activities. A review highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting that modifications to the dihydropyridine structure can enhance their bioactivity .

Antiviral Potential

Dihydropyridine derivatives have also been investigated for their antiviral properties. In particular, compounds containing β-amino acids have demonstrated notable antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The incorporation of specific functional groups in the dihydropyridine structure has been shown to enhance these activities .

Anticancer Activity

The anticancer potential of dihydropyridine derivatives is another area of interest. Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, fatty acid hybrids containing dihydropyridine structures exhibited antiproliferative effects on glioma cell lines . The mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Study on Antiviral Activity

In a study focusing on antiviral activities, several dihydropyridine derivatives were synthesized and tested against viral pathogens. The results indicated that specific modifications to the structure significantly improved their efficacy against HSV and other viruses. For instance, one derivative exhibited an EC50 value lower than that of standard antiviral agents, indicating strong potential for therapeutic use .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which has been noted for its eco-friendly approach. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core. For analogous compounds like ethyl 1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, key steps include:

  • Alkylation : Ethyl or methyl groups are introduced via nucleophilic substitution (e.g., using ethyl iodide in DMF at 60–80°C).
  • Cyclization : Formation of the dihydropyridine ring using acid catalysts (e.g., HCl in ethanol).
  • Hydrolysis : Ester-to-carboxylic acid conversion under basic conditions (e.g., NaOH in ethanol/water, refluxed for 6–8 hours) .

Critical parameters :

  • Temperature control (±2°C) to minimize side reactions.
  • Solvent polarity (e.g., THF vs. DMF) influences reaction rates and yields (>70% for optimized protocols) .

Q. How is the purity and structural integrity of this compound verified in research settings?

A multi-technique approach is employed:

  • Purity : HPLC (C18 column, 254 nm UV detection) with ≥95% purity threshold. LC-MS confirms molecular weight (e.g., [M+H]+ = 212.1) .
  • Structural confirmation :
    • 1H/13C NMR : Key signals include dihydropyridine ring protons (δ 5.8–6.5 ppm) and carboxylic acid carbonyl (δ 170–175 ppm).
    • IR spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies (e.g., IC50 variations >10-fold) require:

  • Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods under standardized conditions (pH 7.4, 37°C).
  • SAR analysis : Compare analogs like 1-benzyl-6-oxo derivatives to identify substituent effects. For example, ethyl groups enhance metabolic stability but reduce solubility .
  • Batch consistency checks : Differential Scanning Calorimetry (DSC) detects polymorphic variations that may affect activity .

Q. How can computational methods optimize derivative design for enhanced target binding?

  • Molecular docking (AutoDock Vina): Predict binding modes to targets like COX-2 (binding energy < −8 kcal/mol).
  • QSAR models : Electronic parameters (e.g., HOMO-LUMO gaps via DFT/B3LYP/6-31G*) guide substituent selection. For example, electron-withdrawing groups at the 2-position improve affinity by 2.3-fold in cyclooxygenase inhibitors .
  • MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) .

Q. What experimental considerations are critical for studying tautomeric behavior?

  • Solvent systems : Use deuterated DMSO-d6 (for keto form dominance) vs. CDCl3 (enol form shifts) in NMR.
  • Temperature-dependent NMR : Monitor tautomeric equilibrium (e.g., δ 6.2 ppm for enol vs. δ 6.5 ppm for keto at 25–60°C).
  • UV-Vis spectroscopy : Detect λmax shifts (Δλ = 15–20 nm) in aprotic vs. protic solvents.
  • X-ray crystallography : Resolve dominant tautomers (e.g., 6-oxo form in polar media) .

Q. How do substituent modifications impact pharmacokinetic properties?

  • LogP optimization : Introduction of hydrophilic groups (e.g., –SO2NH2) reduces LogP from 2.1 to 0.8, improving aqueous solubility.
  • Metabolic stability : Methyl groups at the 1-position reduce CYP450-mediated oxidation (t1/2 increased from 1.2 to 4.7 hours in microsomal assays) .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-2-methyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-10-6(2)7(9(12)13)4-5-8(10)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

PKGLFVDRIDXODX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=CC1=O)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.